1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene
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Overview
Description
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound features a unique structure with a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings. The presence of the methylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene typically involves the following steps:
Formation of the Methylsulfanyl Phenyl Intermediate:
Ethene Bridge Formation: The intermediate is then reacted with an ethene derivative under specific conditions to form the ethene bridge.
Attachment of Benzene Rings: Finally, the ethene-bridged intermediate is coupled with benzene rings through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethene bridge can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ethane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,1’-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Unique due to the presence of the methylsulfanyl group.
1,1’-{2-[2-(Ethylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene: Similar structure but with an ethylsulfanyl group.
1,1’-{2-[2-(Methylsulfonyl)phenyl]ethene-1,1-diyl}dibenzene: Contains a sulfonyl group instead of a sulfanyl group.
Properties
CAS No. |
92014-02-3 |
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Molecular Formula |
C21H18S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-22-21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
YMJJJSOMRXOQPX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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